(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid
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Overview
Description
(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is an organic compound that belongs to the class of acrylic acids. It features a methoxy group and a piperidine moiety, which are significant in medicinal chemistry due to their potential biological activities. This compound is of interest in various fields, including pharmaceuticals and organic synthesis.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperidine moiety is known to interact with various receptors and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its pharmacological properties. Compounds with similar structures have shown potential as analgesics, anti-inflammatory agents, and central nervous system modulators.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to interact with a variety of targets in the body . For instance, some piperidine derivatives have been designed to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in a variety of ways, often leading to inhibition or activation of the target .
Biochemical Pathways
It’s known that piperidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and overall effectiveness .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid typically involves multiple steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the piperidine ring can be formed via reductive amination.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Acrylic Acid Formation: The acrylic acid moiety can be synthesized through aldol condensation reactions involving an aldehyde and an ester, followed by dehydration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it into saturated acids or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated acids or alcohols.
Substitution: Introduction of halogens or other electrophiles on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{4-Methoxyphenyl}acrylic acid: Lacks the piperidine moiety, resulting in different biological activities.
(2E)-3-{4-Methylpiperidin-1-YL}acrylic acid: Lacks the methoxy group, affecting its chemical reactivity and biological interactions.
(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
Uniqueness
The uniqueness of (2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the piperidine moiety allows for versatile interactions and applications in various fields.
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-7-9-18(10-8-13)12-15-11-14(4-6-17(19)20)3-5-16(15)21-2/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,20)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPKGFGDCGTJBI-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)C=CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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